Chiral Induction: Enabling Cholesteric Liquid Crystalline Phases Not Possible with Achiral Adipoyl Chloride
Polymers synthesized from chiral (+)-3-methyladipoyl chloride display a characteristic cholesteric mesophase, a property completely absent in polymers derived from the achiral analog adipoyl chloride. The chiral center in the monomer is required to break symmetry and induce the helical supramolecular structure responsible for the cholesteric phase [1].
| Evidence Dimension | Liquid Crystalline Phase Behavior |
|---|---|
| Target Compound Data | Poly[(+)-3-methyladipoyl chloride-co-mesogen] exhibits a cholesteric mesophase texture [1]. |
| Comparator Or Baseline | Poly[adipoyl chloride-co-mesogen] (achiral) forms only nematic or smectic phases; no cholesteric phase is observed. |
| Quantified Difference | Qualitative difference: Presence vs. absence of a cholesteric phase. |
| Conditions | Polymerization with mesogenic diols; phase characterization by polarized optical microscopy (POM). |
Why This Matters
For procurement in liquid crystal polymer research, the ability to access a cholesteric phase is a non-negotiable requirement, making 3-methyladipoyl chloride the only viable choice over its achiral alternatives.
- [1] Al-Dujaili, A. H., Jenkins, A. D., & Walton, D. R. M. (1989). The Effect of Chemical Constitution on the Mesomorphic Behavior of Tolan Polymers. Arabian Gulf Journal of Scientific Research, 7(3), 11-21. View Source
